Biochemical Potency: PI3KD/V-IN-01 IC50 Values on PI3Kδ and Vps34 vs. Class I PI3Ks
In a direct, head-to-head biochemical comparison using the ADP-Glo assay, PI3KD/V-IN-01 demonstrated potent inhibition of both its primary targets. Its IC50 for PI3Kδ was 6 nM and for Vps34 was 19 nM [1]. This dual potency is the foundation for its functional differentiation. In contrast, its potency against the other Class I PI3K isoforms was markedly lower, with IC50 values of 64 nM for PI3Kα, 111 nM for PI3Kβ, and 119 nM for PI3Kγ [1]. This established a selectivity window of approximately 11-fold for PI3Kα, 18.5-fold for PI3Kβ, and 20-fold for PI3Kγ over PI3Kδ [1]. This differential biochemical profile is critical for achieving the desired dual-target engagement without broadly inhibiting the entire PI3K family.
| Evidence Dimension | Biochemical potency (IC50) |
|---|---|
| Target Compound Data | PI3Kδ: 6 nM; Vps34: 19 nM |
| Comparator Or Baseline | PI3Kα: 64 nM; PI3Kβ: 111 nM; PI3Kγ: 119 nM |
| Quantified Difference | PI3Kα: 10.7-fold less potent; PI3Kβ: 18.5-fold less potent; PI3Kγ: 19.8-fold less potent than PI3Kδ |
| Conditions | ADP-Glo biochemical assay using purified recombinant PI3K isoforms. |
Why This Matters
This quantitative profile confirms that PI3KD/V-IN-01 achieves strong, balanced inhibition of its two intended targets while maintaining a significant biochemical selectivity margin over other Class I PI3K isoforms, which is essential for mechanistic studies focused on the PI3Kδ-Vps34 axis.
- [1] Liu X, Wang A, Liang X, Liu J, Zou F, Chen C, Zhao Z, Deng Y, Wu H, Qi Z, Wang B, Wang L, Liu F, Xu Y, Wang W, Fernandes SM, Stone RM, Galinsky IA, Brown JR, Loh T, Griffin JD, Zhang S, Weisberg EL, Zhang X, Liu J, Liu Q. Simultaneous inhibition of Vps34 kinase would enhance PI3Kδ inhibitor cytotoxicity in the B-cell malignancies. Oncotarget. 2016 Jul 18;7(33):53515-53525. View Source
